

Comparative Guide to the Kinetic Studies of Reactions Involving 1,3-Dimethylbarbituric Acid

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Compound of Interest

Compound Name: 1,3-Dimethylbarbituric acid

Cat. No.: B188462

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of kinetic studies for various reactions involving **1,3-Dimethylbarbituric acid**, a compound of significant interest in synthetic and medicinal chemistry. The data presented herein is compiled from peer-reviewed literature and is intended to assist researchers in understanding the reactivity of this molecule and in the design of novel experimental pathways.

Knoevenagel Condensation with Aromatic Aldehydes

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation. Kinetic studies of the reaction between **1,3-Dimethylbarbituric acid** and various aromatic aldehydes reveal important insights into the reaction mechanism and the influence of substituents on the reaction rate.

Comparative Kinetic Data

A key study investigated the condensation reaction of **1,3-dimethylbarbituric acid** with a series of aromatic aldehydes in ethanol, monitored spectrophotometrically. The reaction was found to follow overall second-order kinetics, being first-order with respect to each reactant. The presence of electron-donating groups on the aromatic ring of the aldehyde was found to increase the rate of condensation.

Reactant (Aldehyde)	Temperature (°C)	Second-Order Rate Constant (k) [L mol ⁻¹ s ⁻¹]	Activation Energy (Ea) [kJ mol ⁻¹]	Enthalpy of Activation (ΔH‡) [kJ mol ⁻¹]	Entropy of Activation (ΔS‡) [J mol ⁻¹ K ⁻¹]
Benzaldehyde	30	Data not available in abstract	Data not available in abstract	Data not available in abstract	Data not available in abstract
4-Methoxybenzaldehyde	30	Data not available in abstract	Data not available in abstract	Data not available in abstract	Data not available in abstract
4-Nitrobenzaldehyde	30	Data not available in abstract	Data not available in abstract	Data not available in abstract	Data not available in abstract
4-Chlorobenzaldehyde	30	Data not available in abstract	Data not available in abstract	Data not available in abstract	Data not available in abstract

Note: Specific quantitative data for rate constants and activation parameters were mentioned in the literature but are not available in the provided abstracts. Access to the full-text articles is required to populate this table.

Experimental Protocol: Spectrophotometric Kinetic Analysis

The kinetic studies for the Knoevenagel condensation were typically performed using a spectrophotometer to monitor the change in absorbance of the reaction mixture over time.

Materials:

- 1,3-Dimethylbarbituric acid
- Substituted aromatic aldehydes

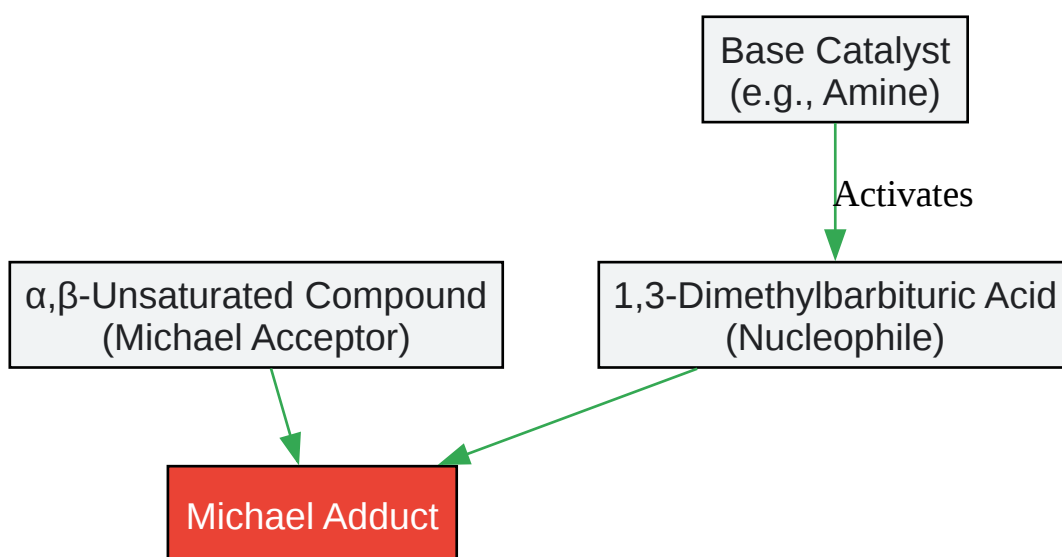
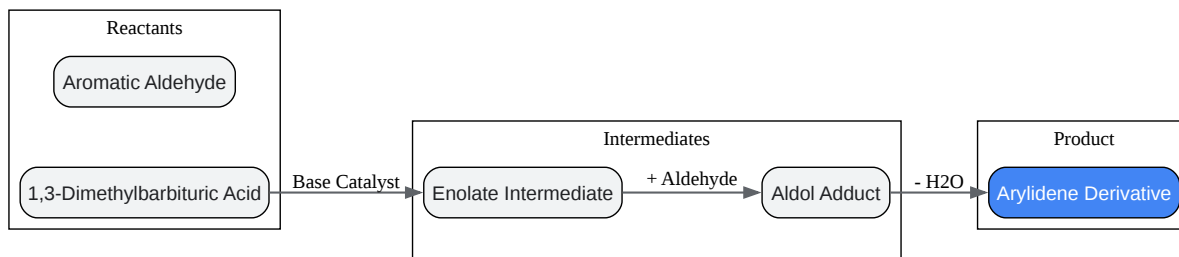
- Ethanol (or other suitable solvent)
- Catalyst (e.g., piperidine, optional)
- UV-Vis Spectrophotometer with a thermostatted cell holder

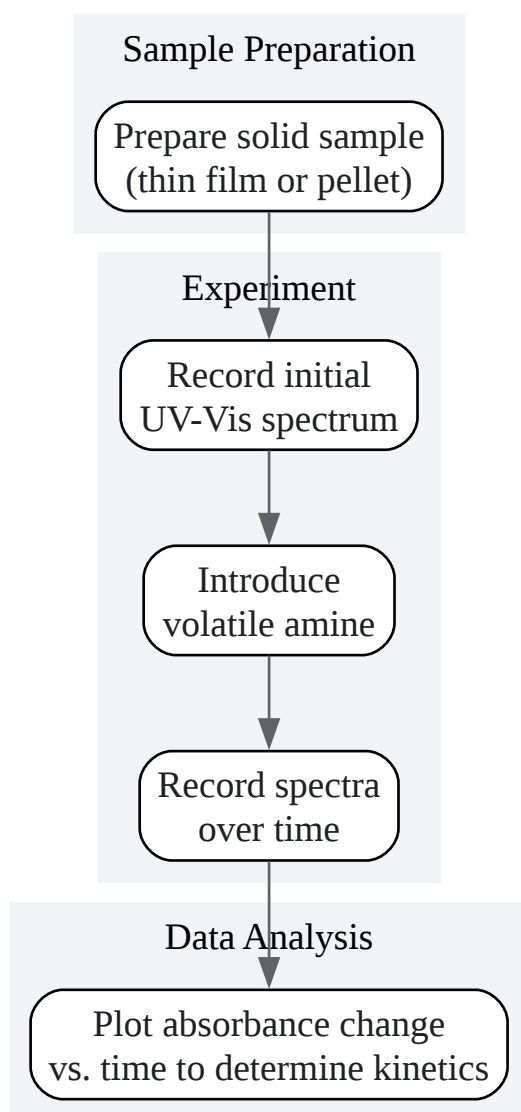
Procedure:

- Prepare stock solutions of **1,3-Dimethylbarbituric acid** and the aromatic aldehyde in the chosen solvent.
- Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.
- In a quartz cuvette, mix the solutions of the reactants. If a catalyst is used, it is typically added last to initiate the reaction.
- Immediately start recording the absorbance at the wavelength of maximum absorption (λ_{max}) of the product.
- Continue recording until the reaction is complete, as indicated by a stable absorbance reading.
- The pseudo-first-order rate constant (k') can be determined by plotting $\ln(A^\infty - A_t)$ versus time, where A^∞ is the absorbance at the end of the reaction and A_t is the absorbance at time t .
- The second-order rate constant (k) is then calculated by dividing k' by the concentration of the reactant in excess.

Reaction Mechanism Workflow

The Knoevenagel condensation of **1,3-Dimethylbarbituric acid** with an aldehyde is proposed to proceed through the following steps:





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